

# 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid CAS number

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## Compound of Interest

	5-Oxo-5,6,7,8-
Compound Name:	tetrahydronaphthalene-2-carboxylic acid
Cat. No.:	B1305177

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An In-depth Technical Guide to **5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid**

## Authored by: Gemini, Senior Application Scientist Abstract

This guide provides a comprehensive technical overview of **5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid** (CAS No: 3470-46-0), a pivotal intermediate in medicinal chemistry and drug development. We will explore its fundamental physicochemical properties, delineate a robust, field-tested synthetic pathway, and examine its documented applications as a structural scaffold in the synthesis of advanced pharmaceutical agents. This document is intended for researchers, chemists, and professionals in the pharmaceutical industry, offering expert insights into the practical synthesis and application of this versatile tetralone derivative.

## Core Compound Identification

**5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid** is a bicyclic organic compound featuring a tetralone core functionalized with a carboxylic acid group. This unique combination of a ketone and a carboxylic acid on a rigid, partially saturated naphthyl scaffold makes it a valuable and versatile building block for constructing more complex molecular architectures.

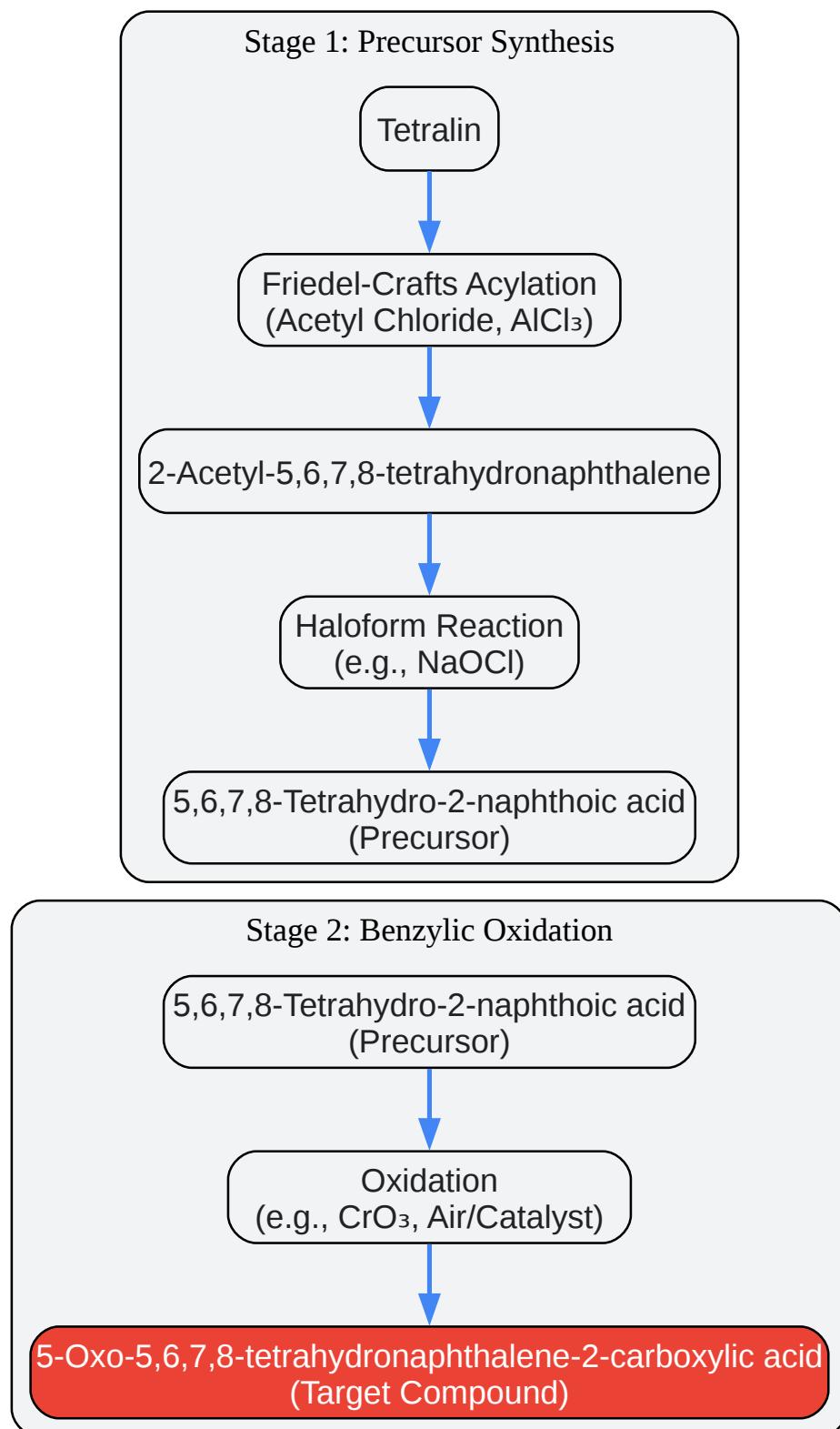
Property	Value	Source(s)
CAS Number	3470-46-0	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>11</sub> H <sub>10</sub> O <sub>3</sub>	<a href="#">[1]</a>
Molecular Weight	190.19 g/mol	<a href="#">[1]</a>
IUPAC Name	5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid	<a href="#">[1]</a>
Synonyms	5,6,7,8-tetrahydro-5-oxo-2-naphthalenecarboxylic acid	<a href="#">[1]</a>
Appearance	Solid (predicted)	
XLogP3	1.5	<a href="#">[1]</a>
Hydrogen Bond Donors	1	<a href="#">[1]</a>
Hydrogen Bond Acceptors	3	<a href="#">[1]</a>

## Strategic Synthesis and Mechanistic Rationale

While a direct, one-pot synthesis from simple precursors is not extensively documented, a highly logical and efficient two-stage synthetic strategy can be employed. This approach leverages the synthesis of a key precursor, 5,6,7,8-tetrahydro-2-naphthoic acid, followed by a regioselective benzylic oxidation.

## Conceptual Synthesis Workflow

The overall strategy involves the functionalization of the stable tetralin core, followed by oxidation at the activated benzylic position to yield the target tetralone.

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Caption: A two-stage synthetic workflow for the target compound.

# Experimental Protocol: Synthesis of 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

This protocol is a composite of established methodologies for the synthesis of the precursor and subsequent benzylic oxidation. Causality: The Friedel-Crafts acylation is chosen for its reliability in functionalizing aromatic rings, and the subsequent haloform reaction provides a direct route to the carboxylic acid from the acetyl group. The final oxidation step targets the benzylic C-H bonds, which are activated by the adjacent aromatic ring, making them susceptible to oxidation over other aliphatic C-H bonds.

## Stage 1: Synthesis of 5,6,7,8-Tetrahydro-2-naphthoic acid (Precursor)

- Friedel-Crafts Acylation of Tetralin:
  - Setup: Assemble a flame-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen) equipped with a magnetic stirrer, dropping funnel, and reflux condenser.
  - Reagents: Suspend anhydrous aluminum chloride ( $\text{AlCl}_3$ , 1.1 eq.) in anhydrous dichloromethane (DCM).
  - Addition: Cool the suspension to 0°C in an ice bath. Add a solution of tetralin (1.0 eq.) and acetyl chloride (1.0 eq.) in anhydrous DCM dropwise over 30-60 minutes.
  - Reaction: Stir at 0°C for one hour, then allow the mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor reaction progress by TLC.
  - Workup: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl to hydrolyze the aluminum complexes. Separate the organic layer and extract the aqueous layer twice more with DCM. Combine the organic layers and wash sequentially with dilute HCl, water, saturated  $\text{NaHCO}_3$  solution, and brine. Dry over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure to yield crude 2-acetyl-5,6,7,8-tetrahydronaphthalene.
- Haloform Reaction:
  - Setup: In a flask, dissolve the crude 2-acetyl-5,6,7,8-tetrahydronaphthalene in a suitable solvent like 1,4-dioxane or THF.

- Reagent Preparation: In a separate beaker, prepare a sodium hypochlorite (NaOCl) solution by adding bleach to an aqueous solution of sodium hydroxide (NaOH, ~3-4 eq.).
- Reaction: Add the NaOCl solution to the flask and stir the biphasic mixture vigorously at room temperature. The reaction can be gently warmed (e.g., to 40-50°C) to increase the rate. Monitor the disappearance of the starting material by TLC.
- Workup: After completion, cool the mixture. Acidify the aqueous solution to a pH of 1-2 with concentrated HCl, which will precipitate the carboxylic acid. Extract the acidified mixture thoroughly with ethyl acetate (3x). Wash the combined organic extracts with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and remove the solvent under reduced pressure.
- Purification: The crude 5,6,7,8-tetrahydro-2-naphthoic acid can be purified by recrystallization from a suitable solvent like ethanol/water.

#### Stage 2: Benzylic Oxidation to the Target Compound

- Rationale: The benzylic position (C5) on the precursor is activated and can be selectively oxidized to a ketone. Various reagents can accomplish this, including chromium-based oxidants or catalytic air oxidation.
- Protocol (Illustrative using CrO<sub>3</sub>):
  - Setup: Dissolve the purified 5,6,7,8-tetrahydro-2-naphthoic acid (1.0 eq.) in glacial acetic acid.
  - Reaction: Cool the solution in an ice bath. Slowly add a solution of chromium trioxide (CrO<sub>3</sub>, ~2.0 eq.) in a mixture of acetic acid and water.
  - Monitoring: Allow the reaction to stir at room temperature while monitoring the progress via TLC.
  - Workup: Once the starting material is consumed, dilute the reaction with water and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and concentrate.

- Purification: The final product, **5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid**, can be purified via column chromatography or recrystallization to yield the final product.

## Applications in Drug Discovery and Development

The tetralone scaffold is a well-established "privileged structure" in medicinal chemistry. Its rigid framework allows for the precise spatial orientation of functional groups, which is critical for effective binding to biological targets. While specific applications for the title compound itself are often detailed within patent literature as a synthetic intermediate, the broader class of tetralone-based molecules has shown significant therapeutic potential.

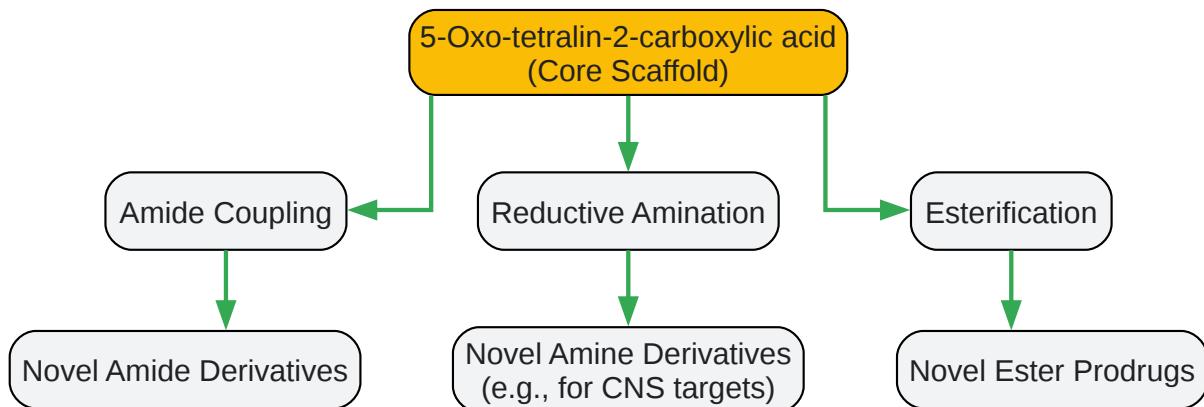
### Role as a Key Intermediate:

The primary utility of **5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid** is as an intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). Patent literature reveals its use in the construction of novel compounds for various CNS disorders. For example, derivatives of the tetralone core are investigated as monoamine reuptake inhibitors for the treatment of depression, ADHD, and Parkinson's disease.[\[3\]](#)

### Exemplary Application in CNS Drug Discovery:

The ketone at the 5-position and the carboxylic acid at the 2-position serve as versatile chemical handles for elaboration. For instance, the ketone can be converted into an amine via reductive amination to introduce a basic side chain, a common feature in many CNS-active drugs. The carboxylic acid can be converted to an amide, ester, or other functional groups to modulate properties like solubility, cell permeability, and target binding affinity.

A patent for novel spiro-imidazo compounds, potentially for CNS applications, utilizes the related 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile as a starting material, highlighting the utility of this functionalized tetralone core in building complex heterocyclic systems.[\[2\]](#)



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Caption: Synthetic utility of the core scaffold.

## Safety and Handling

Based on aggregated data, **5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid** should be handled with appropriate precautions in a laboratory setting.

GHS Hazard Classification:[1]

- Acute Toxicity, Oral: Toxic or harmful if swallowed (H301/H302).
- Skin Corrosion/Irritation: May cause severe skin burns and eye damage or skin irritation (H314/H315).
- Serious Eye Damage/Irritation: Causes serious eye irritation (H319).
- Acute Toxicity, Dermal/Inhalation: Harmful in contact with skin or if inhaled (H312/H322).

Recommendations:

- Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Handle in a well-ventilated area or a chemical fume hood.

- Avoid inhalation of dust and direct contact with skin and eyes.
- Consult the Safety Data Sheet (SDS) from the supplier for complete handling and disposal information.

## Conclusion

**5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid** is a strategically important chemical intermediate. Its synthesis, while multi-step, is achievable through well-understood organic transformations. The true value of this compound lies in its role as a versatile scaffold, providing medicinal chemists with a robust platform for the development of novel therapeutics, particularly in the area of central nervous system disorders. Its bifunctional nature allows for diverse chemical modifications, enabling the exploration of new chemical space in the pursuit of innovative drug candidates.

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## References

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